Cesium(I) Bis(trifluoromethanesulfonyl)imide

Catalog No.
S882600
CAS No.
91742-16-4
M.F
C2CsF6NO4S2
M. Wt
413.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium(I) Bis(trifluoromethanesulfonyl)imide

CAS Number

91742-16-4

Product Name

Cesium(I) Bis(trifluoromethanesulfonyl)imide

IUPAC Name

cesium;bis(trifluoromethylsulfonyl)azanide

Molecular Formula

C2CsF6NO4S2

Molecular Weight

413.06 g/mol

InChI

InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1

InChI Key

NDUUPYVMAUBBMO-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+]
  • Ionic Liquid Behavior

    CsTFSI exhibits properties characteristic of ionic liquids. Ionic liquids are salts with melting points below 100°C, existing as liquids at room temperature. This property makes CsTFSI a valuable solvent for various research applications, particularly for reactions involving sensitive or unstable molecules. Unlike traditional organic solvents, CsTFSI offers negligible vapor pressure, reducing solvent evaporation and potential environmental concerns [].

  • Thermal Stability

    CsTFSI boasts exceptional thermal stability. It demonstrates a high decomposition temperature, allowing its use in high-temperature reactions without significant degradation []. This characteristic makes it suitable for studying reactions requiring elevated temperatures.

  • High Conductivity

    CsTFSI possesses good ionic conductivity, facilitating efficient movement of ions within the material. This property makes it a promising candidate for applications in electrolytes for batteries and fuel cells [].

  • Lanthanide Ion Coordination

    CsTFSI demonstrates the ability to complex with lanthanide ions (elements with atomic numbers 57 to 71). This complexation ability finds applications in the separation and purification of these elements, which are crucial components in various technological applications [].

Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound with the chemical formula Cs[N(SO2CF3)2]2\text{Cs}[\text{N}(\text{SO}_2\text{CF}_3)_2]_2. It features a cesium cation paired with two bis(trifluoromethanesulfonyl)imide anions. This compound is notable for its high thermal stability and excellent solubility in various organic solvents, making it a valuable component in electrochemical applications, particularly as an electrolyte in supercapacitors and batteries .

CsTFSI is a corrosive compound []. It can cause severe skin burns and eye damage upon contact. Inhalation or ingestion can also be harmful []. Always handle CsTFSI with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

Please Note:

  • Specific data for some properties like solubility might not be readily available due to the ongoing research nature of this compound.
  • CsTFSI is not currently approved for any commercial applications and is strictly for research purposes.
, primarily involving substitution reactions. For instance, it can react with other metal salts to form mixed metal complexes or participate in ion exchange reactions. The compound also demonstrates reactivity under specific conditions, such as high temperatures or in the presence of strong acids, leading to the release of trifluoromethanesulfonic acid .

The synthesis of Cesium(I) Bis(trifluoromethanesulfonyl)imide typically involves the reaction of cesium carbonate with trifluoromethanesulfonic anhydride. The general procedure includes:

  • Dissolving cesium carbonate in a suitable solvent.
  • Adding trifluoromethanesulfonic anhydride dropwise while stirring.
  • Allowing the reaction mixture to proceed at room temperature or slightly elevated temperatures.
  • Isolating the product through filtration and crystallization.

This method yields high purity and good yields of the desired compound .

Cesium(I) Bis(trifluoromethanesulfonyl)imide has several applications:

  • Electrolytes: Used extensively in supercapacitors and lithium-ion batteries due to its excellent ionic conductivity and thermal stability .
  • Catalysts: Functions as a ligand in various organic synthesis reactions, enhancing reaction rates and selectivity .
  • Material Science: Employed in developing advanced materials for electronics and energy storage systems.

Several compounds share structural similarities with Cesium(I) Bis(trifluoromethanesulfonyl)imide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Lithium Bis(trifluoromethanesulfonyl)imideContains lithium cation instead of cesiumLower ionic conductivity compared to cesium variant
Sodium Bis(trifluoromethanesulfonyl)imideSodium cation; similar anionic structureLess thermal stability than cesium variant
Potassium Bis(trifluoromethanesulfonyl)imidePotassium cation; similar anionic structureHigher solubility in organic solvents than sodium variant

Cesium(I) Bis(trifluoromethanesulfonyl)imide stands out due to its superior ionic conductivity and thermal stability, making it particularly suitable for high-performance electrochemical applications .

Metathesis Reactions with Cesium Salts

Metathesis reactions represent one of the most widely employed synthetic approaches for the preparation of Cesium(I) Bis(trifluoromethanesulfonyl)imide. These reactions involve the exchange of anions between cesium salts and bis(trifluoromethanesulfonyl)imide precursors, leading to the formation of the desired cesium compound [1] [2] .

Cesium Carbonate Metathesis

The most common metathesis approach utilizes cesium carbonate as the cesium source. This method involves treating cesium carbonate with bis(trifluoromethanesulfonyl)imide acid in aqueous solution. The reaction proceeds according to the following stoichiometry:

Cs₂CO₃ + 2(CF₃SO₂)₂NH → 2Cs[(CF₃SO₂)₂N] + H₂O + CO₂

The reaction is typically conducted at ambient temperature to moderate heating (50-80°C) with continuous stirring for 3-6 hours [4] [5]. The evolution of carbon dioxide gas serves as a driving force for the reaction, making it thermodynamically favorable. Yields of 80-95% are commonly achieved under optimized conditions [6] [7].

Cesium Chloride Metathesis

An alternative metathesis route employs cesium chloride as the cesium source, reacting with lithium or sodium bis(trifluoromethanesulfonyl)imide salts. This approach is particularly useful when the bis(trifluoromethanesulfonyl)imide is available as an alkali metal salt:

CsCl + LiNTf₂ → CsNTf₂ + LiCl

This reaction is typically performed in aqueous solution with yields ranging from 85-92% [8]. The formation of the less soluble cesium salt provides the driving force for the reaction, allowing for effective product isolation through precipitation or crystallization.

Cesium Hydroxide Metathesis

Cesium hydroxide can be employed in metathesis reactions, particularly when reacting with trifluoromethanesulfonyl chloride in the presence of excess base. This approach requires careful control of reaction conditions to prevent decomposition of the sensitive trifluoromethanesulfonyl intermediates:

CsOH + 2CF₃SO₂Cl + NH₃ → Cs[(CF₃SO₂)₂N] + 2HCl + H₂O

The reaction must be conducted under inert atmosphere conditions to prevent moisture interference and maintain high yields of 90-98% [9] [10].

Acid-Base Neutralization Approaches

Acid-base neutralization represents another fundamental synthetic strategy for Cesium(I) Bis(trifluoromethanesulfonyl)imide preparation. These methods exploit the strongly acidic nature of bis(trifluoromethanesulfonyl)imide and the basic properties of cesium compounds [11] [12].

Direct Neutralization with Cesium Carbonate

The most straightforward neutralization approach involves the direct reaction between cesium carbonate and bis(trifluoromethanesulfonyl)imide acid:

Cs₂CO₃ + 2(CF₃SO₂)₂NH → 2Cs[(CF₃SO₂)₂N] + H₂O + CO₂

This reaction is typically performed in aqueous solution at controlled pH conditions (pH 8-10) to ensure complete neutralization while preventing decomposition of the acid-sensitive bis(trifluoromethanesulfonyl)imide anion [4] [5]. The reaction is exothermic and requires careful temperature control to maintain yields of 85-95%.

Neutralization with Cesium Hydroxide

Cesium hydroxide provides a more basic neutralization medium, allowing for rapid and complete acid consumption:

CsOH + (CF₃SO₂)₂NH → Cs[(CF₃SO₂)₂N] + H₂O

This approach requires precise stoichiometric control to prevent excess base from causing decomposition of the product. The reaction is typically conducted at room temperature with continuous pH monitoring, achieving yields of 88-96% [13].

Controlled pH Neutralization

Advanced neutralization procedures employ controlled pH conditions to optimize product formation and minimize side reactions. The bis(trifluoromethanesulfonyl)imide acid is slowly added to an aqueous cesium carbonate solution while maintaining pH in the range of 7-9 [14] [15]. This approach allows for:

  • Minimized formation of decomposition products
  • Enhanced product crystallization
  • Improved yield consistency (87-94%)
  • Reduced impurity levels

The controlled pH method is particularly valuable for large-scale synthesis where consistent product quality is essential [16] [17].

Advanced Purification Techniques

Recrystallization Optimization

Recrystallization remains the most widely employed purification method for Cesium(I) Bis(trifluoromethanesulfonyl)imide, offering excellent control over product purity and crystal morphology [18] [19]. The compound exhibits variable solubility in different solvents, making solvent selection crucial for effective purification.

Aqueous Recrystallization

Water serves as the primary recrystallization solvent due to the ionic nature of the cesium salt. The compound demonstrates high solubility in water (>100 g/L at 20°C), allowing for effective dissolution of crude material [1] [20]. The recrystallization process typically involves:

  • Dissolution of crude material in minimal hot water (80-90°C)
  • Filtration to remove insoluble impurities
  • Controlled cooling to ambient temperature
  • Crystal isolation through filtration

This method consistently achieves purities >98% with recovery rates of 85-92% [18]. The presence of inorganic impurities, particularly residual cesium carbonate or cesium chloride, can be effectively removed through multiple recrystallization cycles.

Alcohol-Based Recrystallization

Methanol and ethanol provide alternative recrystallization media, particularly effective for removing organic impurities. The lower solubility of Cesium(I) Bis(trifluoromethanesulfonyl)imide in alcohols (approximately 20-30 g/L) requires higher temperatures for dissolution but results in improved crystal quality [19].

The alcohol recrystallization process involves:

  • Dissolution in hot methanol (60-65°C)
  • Addition of water to adjust solubility
  • Slow cooling to promote crystal growth
  • Vacuum filtration and drying

This approach typically yields products with >97% purity and recovery rates of 80-90% [18].

Mixed Solvent Recrystallization

The use of mixed solvent systems, particularly water-alcohol mixtures, provides enhanced control over crystallization kinetics and final product morphology. A water-methanol system (3:1 ratio) offers optimal balance between solubility and crystallization rate [21].

Key parameters for mixed solvent recrystallization include:

  • Temperature control (45-55°C for dissolution)
  • Cooling rate (1-2°C/min)
  • Seeding to control nucleation
  • Agitation speed (100-200 rpm)

This method achieves purities >98.5% with recovery rates of 88-94% [22].

Anion Exchange Chromatography

Anion exchange chromatography represents a sophisticated purification technique particularly effective for removing anionic impurities and achieving high-purity products [23] [24]. This method exploits the unique properties of the bis(trifluoromethanesulfonyl)imide anion and its interaction with ion exchange resins.

Resin Selection and Preparation

Strong base anion exchange resins, typically quaternary ammonium functionalized polystyrene matrices, provide optimal separation efficiency for bis(trifluoromethanesulfonyl)imide anions. The resin must be pre-conditioned in the chloride form before use [25] [26].

Common resins include:

  • Dowex 1-X8 (8% cross-linked)
  • Amberlite IRA-400
  • Lewatit MP-64

The resin is typically prepared through:

  • Washing with deionized water
  • Conditioning with 1M NaCl solution
  • Final rinsing with deionized water
  • pH adjustment to 7-8

Chromatographic Separation

The separation process involves loading the crude cesium salt solution onto the conditioned resin column. The bis(trifluoromethanesulfonyl)imide anion exhibits strong affinity for the resin due to its large size and delocalized charge [27] [28].

Operating parameters include:

  • Column dimensions: 2.5 cm diameter × 30 cm length
  • Flow rate: 1-2 mL/min
  • Sample loading: 10-20 mg/g resin
  • Eluent: Gradient from H₂O to 2M NaCl

The elution profile typically shows:

  • Early elution of small anions (Cl⁻, NO₃⁻)
  • Intermediate elution of medium-sized anions
  • Late elution of bis(trifluoromethanesulfonyl)imide

This method achieves purities >99% with recovery rates of 90-95% [24] [29].

Optimization Strategies

Advanced chromatographic techniques employ gradient elution and recycling chromatography to enhance separation efficiency:

Gradient Elution

A stepwise gradient from pure water to 2M cesium chloride solution allows for selective elution of impurities while retaining the target compound on the column. This approach requires:

  • Initial equilibration with water
  • Step gradient: 0.1M, 0.5M, 1.0M, 2.0M CsCl
  • Fraction collection and analysis
  • Product concentration and crystallization

Recycling Chromatography

For products requiring ultra-high purity (>99.5%), recycling chromatography involves multiple passes through the same column, progressively removing trace impurities. This technique is particularly effective for removing structural isomers and closely related compounds [26].

The recycling process includes:

  • Initial separation with standard gradient
  • Collection of target fraction
  • Re-injection onto fresh column
  • Repeated cycling until desired purity

This method achieves purities >99.8% with recovery rates of 85-90%, making it suitable for analytical standards and high-performance applications [30] [31].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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